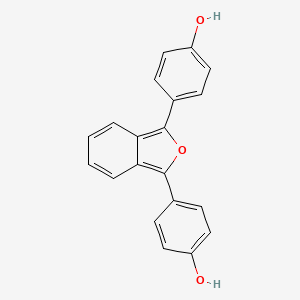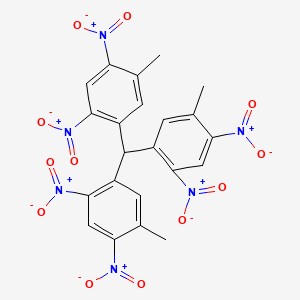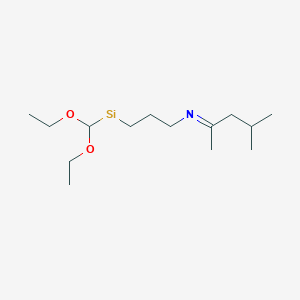![molecular formula C24H21N3O3 B12550540 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline CAS No. 143966-27-2](/img/structure/B12550540.png)
3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,3’'-[Benzene-1,3,5-triyltris(oxy)]trianiline is an organic compound with the molecular formula C24H21N3O3 This compound features a benzene ring substituted with three aniline groups through ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-[Benzene-1,3,5-triyltris(oxy)]trianiline typically involves the reaction of 1,3,5-trihydroxybenzene with aniline in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl groups on the benzene ring are replaced by aniline groups. The reaction conditions often include elevated temperatures and the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of 3,3’,3’'-[Benzene-1,3,5-triyltris(oxy)]trianiline can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’,3’'-[Benzene-1,3,5-triyltris(oxy)]trianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline groups can be further functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Halogenated or nitrated aniline derivatives
Applications De Recherche Scientifique
3,3’,3’'-[Benzene-1,3,5-triyltris(oxy)]trianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 3,3’,3’'-[Benzene-1,3,5-triyltris(oxy)]trianiline involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, its aniline groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound’s aromatic nature enables it to participate in π-π stacking interactions, which can influence its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tribenzoic acid
- 4,4’,4’'-[Benzene-1,3,5-triyltris(ethyne-2,1-diyl)]tris(1-methylpyridin-1-ium) iodide
- Benzene-1,3,5-triyltris(N,N-dimethylmethanamine)
Uniqueness
3,3’,3’'-[Benzene-1,3,5-triyltris(oxy)]trianiline stands out due to its specific substitution pattern and the presence of aniline groups, which impart unique electronic and steric properties. These characteristics make it a versatile compound for various applications, particularly in the synthesis of advanced materials and bioactive molecules.
Propriétés
Numéro CAS |
143966-27-2 |
|---|---|
Formule moléculaire |
C24H21N3O3 |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
3-[3,5-bis(3-aminophenoxy)phenoxy]aniline |
InChI |
InChI=1S/C24H21N3O3/c25-16-4-1-7-19(10-16)28-22-13-23(29-20-8-2-5-17(26)11-20)15-24(14-22)30-21-9-3-6-18(27)12-21/h1-15H,25-27H2 |
Clé InChI |
JHYZHLNKNMVBSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=CC(=CC(=C2)OC3=CC=CC(=C3)N)OC4=CC=CC(=C4)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[1,2-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B12550457.png)

![N-Benzyl-2-[2-(2-chloroethoxy)ethoxy]-N-{2-[2-(2-chloroethoxy)ethoxy]ethyl}ethan-1-amine](/img/structure/B12550467.png)


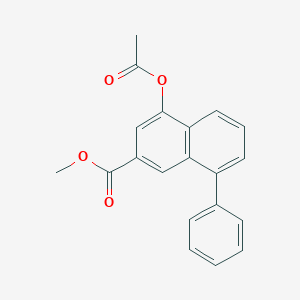
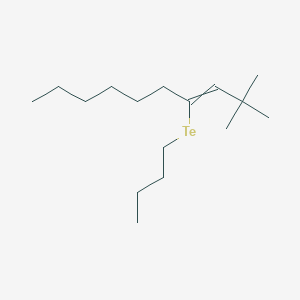
![Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane](/img/structure/B12550503.png)
![6-[2-(3-Chloro-4-methoxyphenyl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B12550508.png)

